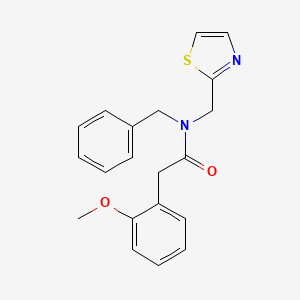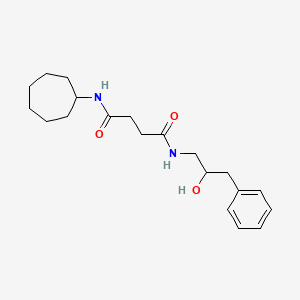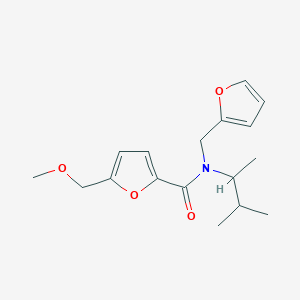
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and physiology.
Mécanisme D'action
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide increases the levels of GABA, which can have a range of effects on behavior and physiology. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can reduce the activity of neurons in certain areas of the brain, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has a range of biochemical and physiological effects on the brain and body. As mentioned, it can increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors. Additionally, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has been shown to increase the levels of certain hormones, such as oxytocin, which plays a role in social bonding and trust.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA transaminase, meaning that it can be used to specifically target this enzyme without affecting other enzymes or neurotransmitters. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also limitations to its use. For example, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can have off-target effects on other enzymes and neurotransmitters at high concentrations, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for epilepsy. Studies have shown that 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has anticonvulsant effects in animal models, and it may be a promising candidate for further development as an antiepileptic drug. Additionally, research on 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide's effects on social behavior and trust may have implications for the treatment of psychiatric disorders such as autism and schizophrenia. Finally, further studies on 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide's mechanism of action and off-target effects may lead to a better understanding of the role of GABA and other neurotransmitters in the brain.
Méthodes De Synthèse
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of cyclohexyl isocyanate with trans-4-hydroxycyclohexylamine to form the intermediate compound N-(trans-4-hydroxycyclohexyl)carbamic acid cyclohexyl ester. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have shown that 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide can increase the levels of GABA in the brain, leading to a range of effects on behavior and physiology. For example, 1-(cyclohexylcarbonyl)-N-(trans-4-hydroxycyclohexyl)pyrrolidine-2-carboxamide has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been shown to have anxiolytic effects, reducing anxiety and stress in animal models.
Propriétés
IUPAC Name |
1-(cyclohexanecarbonyl)-N-(4-hydroxycyclohexyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-15-10-8-14(9-11-15)19-17(22)16-7-4-12-20(16)18(23)13-5-2-1-3-6-13/h13-16,21H,1-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJHIANSRWFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC2C(=O)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B5903748.png)

![4-{2,4-dimethyl-6-[(3-propyl-1-pyrrolidinyl)methyl]phenoxy}tetrahydro-2H-pyran-4-carboxylic acid trifluoroacetate](/img/structure/B5903759.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5903769.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-chlorophenoxy)ethanamine](/img/structure/B5903796.png)

![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![2-{4-[3-(acetylamino)phenyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903810.png)
![(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl){[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5903812.png)